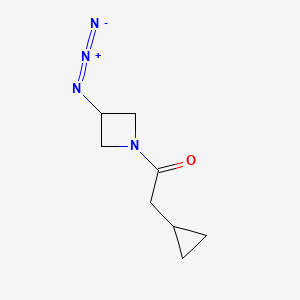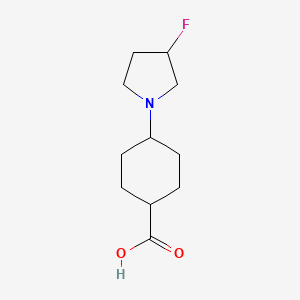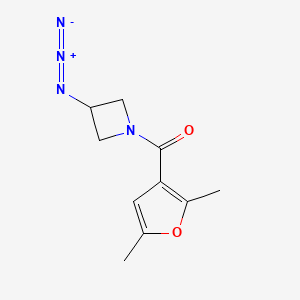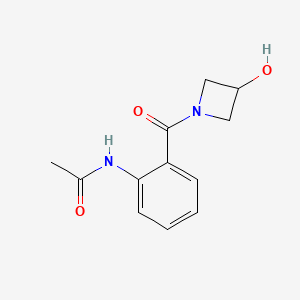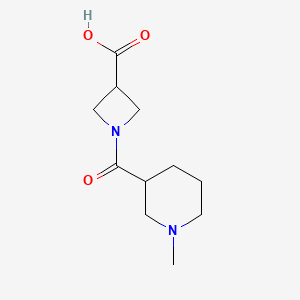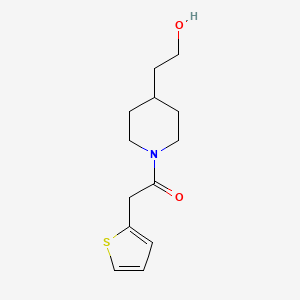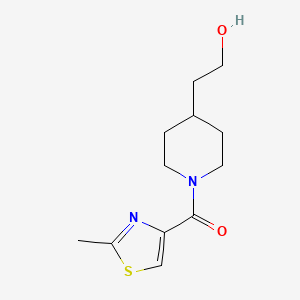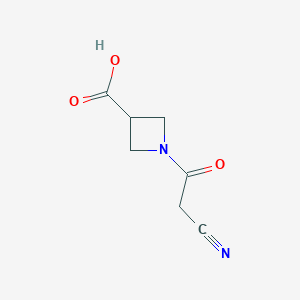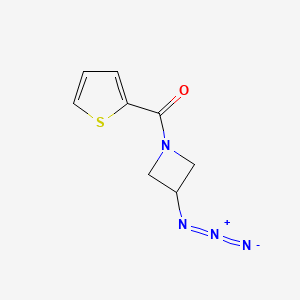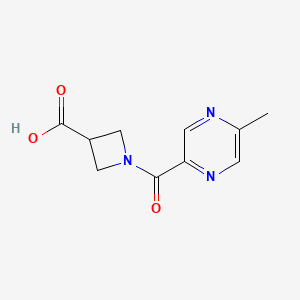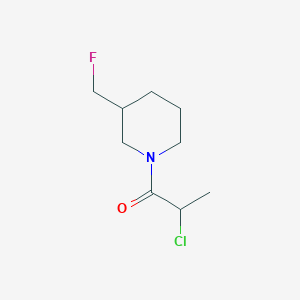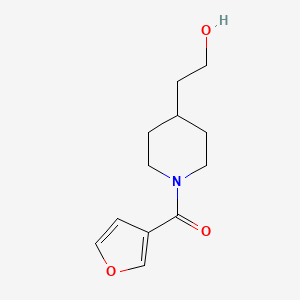
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, also known as FPEM, is a novel chemical compound that has gained significant attention in recent years due to its distinctive properties and potential applications in various fields of research and industry. The compound consists of a furan ring (furan-3-yl) attached to a piperidine moiety (4-(2-hydroxyethyl)piperidin-1-yl) via a methanone functional group.
Synthesis Analysis
The synthesis of FPEM involves the combination of furan, 2-hydroxyethylamine, and a suitable ketone precursor. Various methods, including cyclization, annulation, and multicomponent reactions, have been explored for the efficient preparation of substituted piperidines like FPEM . Further optimization of synthetic routes is essential to enhance yield and scalability.Applications De Recherche Scientifique
Pharmacological Synthesis
Piperidine derivatives, such as Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, are crucial in the pharmaceutical industry. They are used to synthesize more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the development of novel drugs with potential pharmacological applications.
Drug Design
The piperidine moiety is a common feature in many drugs. Its presence in compounds can lead to significant biological activities, such as antibacterial, antitumor, and anti-inflammatory effects . This makes it a valuable component in the design of new therapeutic agents.
Biological Activity Research
Research into the biological activity of piperidine derivatives has shown a broad range of potential uses. These compounds have been studied for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Chemical Synthesis Methodology
The compound’s structure is beneficial for exploring new chemical synthesis methodologies. It can be used to study intra- and intermolecular reactions leading to the formation of various piperidine derivatives, which are important for creating biologically active molecules .
Anticancer Research
Piperidine derivatives have been evaluated for their anticancer activity against different cell lines. The structural features of compounds like Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be leveraged to synthesize molecules with potential anticancer properties .
Antiviral and Antiproliferative Studies
Compounds with the furan and piperidine moieties have shown promise in antiviral and antiproliferative studies. They have been tested for in vitro activity against viruses like Dengue and Hepatitis C, as well as various cancer cell lines .
Mécanisme D'action
Furan Derivatives
Furan derivatives have been found to possess various biological activities, such as antibacterial, antiviral, anti-inflammatory, anticancer, and more . The furan ring is a key structural motif in many biologically active compounds and pharmaceuticals .
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Propriétés
IUPAC Name |
furan-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h4,8-10,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXREZXLWMJSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




